molecular formula C15H14N2O2S B4263611 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide

Cat. No. B4263611
M. Wt: 286.4 g/mol
InChI Key: RCCPQOBAYKFNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide, also known as DMF, is a chemical compound that has been studied for its potential applications in scientific research. DMF is a heterocyclic compound that contains both a furan ring and a benzothiazole ring. It has been synthesized using various methods and has been found to have potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide is not fully understood. However, it has been proposed that 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide may act as a chelating agent, binding to metal ions and causing a change in fluorescence. 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide may also act as a ligand, binding to metal ions and influencing their activity. In addition, 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide may act as a photosensitizer, absorbing light energy and transferring it to other molecules.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has been found to have biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, indicating its potential as a cancer treatment. 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has potential applications in a variety of fields, including biochemistry and physiology. However, one limitation is that the yield of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide can vary depending on the method used for synthesis. Another limitation is that the mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide. One future direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another future direction is to explore its potential as a ligand for the development of new metal-based drugs. In addition, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide and its potential applications in the treatment of diseases such as cancer, oxidative stress-related diseases, and inflammatory diseases.

Scientific Research Applications

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has been studied for its potential applications in scientific research. It has been found to have potential as a fluorescent probe for the detection of metal ions. 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has also been studied for its potential as a ligand for the development of new metal-based drugs. In addition, 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has been found to have potential as a photosensitizer for use in photodynamic therapy.

properties

IUPAC Name

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-8-5-4-6-12-13(8)16-15(20-12)17-14(18)11-7-9(2)19-10(11)3/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCPQOBAYKFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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